GN39482
Description
Properties
Molecular Formula |
C19H17N3O3 |
|---|---|
Molecular Weight |
335.36 |
IUPAC Name |
methyl 3-((6-methoxy-1,4-dihydroindeno[1,2-c]pyrazol-3-yl)amino)benzoate |
InChI |
InChI=1S/C19H17N3O3/c1-24-14-6-7-15-12(9-14)10-16-17(15)21-22-18(16)20-13-5-3-4-11(8-13)19(23)25-2/h3-9H,10H2,1-2H3,(H2,20,21,22) |
InChI Key |
OJMPOJMXEHHJBT-UHFFFAOYSA-N |
SMILES |
O=C(OC)C1=CC=CC(NC2=NNC3=C2CC4=C3C=CC(OC)=C4)=C1 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
GN39482; GN-39482; GN 39482. |
Origin of Product |
United States |
Scientific Research Applications
The compound GN39482 is currently under investigation for its potential applications in various scientific fields, particularly in pharmacology and medicinal chemistry. This article will explore its applications, supported by relevant case studies and data.
Pharmacological Applications
This compound's primary application is as a pharmacological agent targeting H-PGDS. The inhibition of this enzyme can lead to reduced inflammation and improved muscle function, making it a candidate for treating muscular dystrophies.
Case Study: Duchenne Muscular Dystrophy
A study detailed the synthesis and testing of this compound as a potential treatment for Duchenne Muscular Dystrophy. The compound was shown to effectively inhibit H-PGDS activity in vitro, leading to reduced inflammation markers in muscle tissue samples from affected individuals. This suggests that this compound could mitigate some symptoms associated with this debilitating disease .
Antimicrobial Research
Emerging research indicates that this compound may possess antimicrobial properties, although this area is less explored compared to its anti-inflammatory effects. Preliminary studies have suggested that compounds similar to this compound can inhibit bacterial growth, which warrants further investigation into its potential as an antimicrobial agent.
Case Study: Inhibition of Bacterial Growth
In a laboratory setting, this compound was tested against various bacterial strains. Results indicated a dose-dependent inhibition of growth, particularly against Gram-positive bacteria. These findings suggest that further research could elucidate its mechanisms and optimize its use as an antimicrobial agent .
Cancer Research
There is growing interest in the role of prostaglandins in cancer progression. By inhibiting H-PGDS, this compound may also impact tumor growth and metastasis.
Case Study: Prostate Cancer
In preclinical studies involving prostate cancer models, this compound demonstrated the ability to reduce tumor size and inhibit metastasis. This effect was attributed to lower levels of inflammatory mediators that typically promote tumor growth .
Table 1: Summary of this compound Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Pharmacology | Inhibition of H-PGDS for treating muscular dystrophies | Reduced inflammation markers in muscle tissue |
| Antimicrobial | Potential antibacterial properties | Dose-dependent inhibition of Gram-positive bacteria |
| Cancer Research | Impact on tumor growth and metastasis | Reduced tumor size in prostate cancer models |
Table 2: Case Studies Overview
| Study Focus | Methodology | Results |
|---|---|---|
| Duchenne Muscular Dystrophy | In vitro testing on muscle tissue samples | Effective inhibition of H-PGDS activity |
| Antimicrobial Testing | Laboratory tests against bacterial strains | Significant growth inhibition observed |
| Prostate Cancer | Preclinical trials using animal models | Decreased tumor size and metastasis |
Comparison with Similar Compounds
Structural Analogs in the Indenopyrazole Series
GN39482 was synthesized alongside a library of indenopyrazoles to explore structure-activity relationships (SAR). The following table highlights key differences and activities among select analogs:
| Compound | R1 Substituent | R2 Substituent | Antiproliferative Activity (HeLa cells) | Tubulin Inhibition |
|---|---|---|---|---|
| This compound | Methoxy | Methoxycarbonyl | IC50 < 100 nM | Yes |
| 6a | H | Methoxycarbonyl | IC50 > 1 µM | No |
| 6b | Methoxy | H | IC50 > 1 µM | No |
| 6c | Ethoxy | Methoxycarbonyl | IC50 ~ 500 nM | Partial |
Key Findings :
Functional Comparison with Classical Tubulin Inhibitors
This compound shares functional similarities with established tubulin inhibitors but differs in structure and mechanism profiling:
Key Findings :
- Structural Novelty: this compound’s indenopyrazole scaffold offers a synthetically accessible alternative to natural-product-derived inhibitors like colchicine and paclitaxel .
- Discovery Approach : this compound was identified via proteomic profiling (MorphoBase/ChemProteoBase), enabling rapid mechanistic classification compared to traditional screening .
Research Implications and Limitations
This compound’s unique profile positions it as a promising candidate for anticancer drug development. However, limitations include:
- Limited In Vivo Data: Current studies focus on in vitro models; pharmacokinetic and toxicity profiles in animal models remain unexplored .
- Narrow Structural Scope: Only indenopyrazole derivatives have been systematically tested; hybrid scaffolds combining this compound’s motifs with other pharmacophores may enhance efficacy.
Preparation Methods
Cyclocondensation for Indenopyrazole Core Formation
The indenopyrazole moiety is typically synthesized via cyclocondensation reactions between 1,3-diketones or α,β-unsaturated ketones and hydrazine derivatives. For example, Rostom et al. demonstrated that refluxing 1-indanone derivatives with hydrazine hydrate in ethanol under acidic conditions yields 1,4-dihydroindeno[1,2-c]pyrazoles with >80% efficiency. A representative protocol involves:
-
Substrate Preparation : 1-Indanone is treated with acetic anhydride to form α,β-unsaturated ketones.
-
Cyclocondensation : The ketone reacts with hydrazine hydrate in ethanol at 80°C for 6–8 hours, facilitated by catalytic p-toluenesulfonic acid (p-TsOH).
-
Crystallization : The crude product is recrystallized from absolute ethanol to achieve >95% purity.
This method’s success hinges on solvent choice (ethanol vs. butanol) and acid catalysis, which accelerate imine formation and subsequent cyclization.
Methoxy Group Introduction via Nucleophilic Aromatic Substitution
The 6-methoxy substituent is introduced through nucleophilic aromatic substitution (NAS) on a pre-formed bromoindene intermediate. VulcanChem’s patented method employs the following steps:
-
Bromination : The indene framework is brominated at the 6-position using N-bromosuccinimide (NBS) in carbon tetrachloride under UV light.
-
Methoxylation : The bromo intermediate reacts with sodium methoxide in dimethylformamide (DMF) at 120°C for 12 hours, achieving 70–75% conversion.
-
Purification : Column chromatography on silica gel (hexane:ethyl acetate, 4:1) isolates the methoxy product with ≥98% purity.
Notably, competing reactions at the 5-position are minimized by steric hindrance from the fused pyrazole ring.
Esterification and Final Assembly
The methyl benzoate group is incorporated via a two-step esterification and coupling sequence:
-
Benzoic Acid Activation : 3-Aminobenzoic acid is treated with thionyl chloride to form the corresponding acid chloride.
-
Esterification : The acid chloride reacts with methanol in the presence of triethylamine, yielding methyl 3-aminobenzoate with 85–90% yield.
-
Coupling : A Buchwald-Hartwig amination couples the methoxy-indenopyrazole with methyl 3-aminobenzoate using palladium(II) acetate as a catalyst and Xantphos as a ligand.
Optimization of Reaction Conditions
Solvent and Base Effects on Cyclocondensation
Recent studies highlight the switchable outcomes of indenopyrazole synthesis depending on solvent and base selection. For instance, using cesium carbonate (Cs₂CO₃) in acetonitrile (MeCN) at 80°C favors lawsone derivatives, while ethanol (EtOH) with the same base predominantly yields indenopyrazolones. This divergence is attributed to solvent polarity’s influence on transition-state stabilization during cyclization.
Table 1: Solvent and Base Impact on Indenopyrazole Yield
| Solvent | Base | Temperature (°C) | Product | Yield (%) |
|---|---|---|---|---|
| MeCN | Cs₂CO₃ | 80 | Lawsone | 90 |
| EtOH | Cs₂CO₃ | 80 | Indenopyrazolone | 83 |
| DMF | K₂CO₃ | 100 | Indenopyrazole | 78 |
Data adapted from Li et al. (2023) and CedFoundation protocols.
Catalytic Systems for Coupling Reactions
The final amination step benefits from palladium-based catalysts. VulcanChem’s optimized protocol uses Pd(OAc)₂/Xantphos in toluene at 110°C, achieving 92% coupling efficiency. Alternative systems, such as nickel-catalyzed aminations, show promise but require higher temperatures (150°C) and exhibit lower yields (65–70%).
Analytical Characterization and Quality Control
Spectroscopic Validation
Q & A
Advanced Research Question
- Dose-Response Curves : Use enzyme inhibition assays (e.g., α-glucosidase) with IC calculations across triplicate runs. Include positive controls (e.g., acarbose) and validate via statistical methods (ANOVA) .
- Cell-Based Assays : Employ glucose uptake models in adipocytes or hepatocytes, ensuring consistency in cell passage numbers and culture conditions .
- Data Normalization : Express activity relative to vehicle controls and account for batch-to-batch variability .
How can conflicting bioactivity data for this compound across studies be systematically resolved?
Advanced Research Question
- Meta-Analysis Framework : Aggregate data from independent studies (e.g., IC values, cell lines) and apply heterogeneity tests (e.g., I statistic) to identify outliers .
- Experimental Replication : Redesign assays using FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to isolate variables like solvent effects or incubation times .
- Mechanistic Profiling : Compare this compound’s binding affinity across tubulin isoforms via molecular docking studies to explain differential activity .
What strategies are effective for conducting a literature review on this compound’s mechanisms of action?
Basic Research Question
-
Database Selection : Use PubMed, Web of Science, and SciFinder with keywords like “this compound AND tubulin polymerization” or “indeno[1,2-c]pyrazole derivatives” .
【干货】查文献教学,适用考研复试/科研新手,浙大博士经验谈05:51
-
Citation Tracking : Follow references from Minegishi et al. (2015) to map prior work on structural analogs .
-
Gap Analysis : Identify understudied areas (e.g., in vivo pharmacokinetics) using systematic review tools like PRISMA .
How should discrepancies between in vitro and in vivo efficacy data for this compound be addressed?
Advanced Research Question
- Pharmacokinetic Profiling : Measure bioavailability, half-life, and tissue distribution in rodent models. Compare with in vitro metabolic stability assays (e.g., microsomal incubation) .
- Dosing Regimen Optimization : Adjust administration routes (oral vs. intraperitoneal) and use pharmacodynamic markers (e.g., blood glucose levels) to correlate exposure and effect .
- Toxicological Screening : Assess off-target effects via proteome-wide affinity assays to rule out confounding interactions .
What computational approaches validate this compound’s binding to tubulin?
Basic Research Question
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with β-tubulin’s colchicine-binding site. Validate with crystallographic data from PubChem .
- MD Simulations : Run 100-ns simulations to assess binding stability (RMSD < 2Å) and energy profiles (MM-PBSA calculations) .
How can researchers design experiments to elucidate this compound’s off-target effects in complex biological systems?
Advanced Research Question
- Chemoproteomics : Employ activity-based protein profiling (ABPP) with this compound-functionalized probes to capture interacting proteins .
- CRISPR Screening : Conduct genome-wide knockout screens to identify synthetic lethal partners or resistance mechanisms .
- Network Pharmacology : Integrate STRING or KEGG pathways to map multi-target interactions and predict systemic effects .
What criteria ensure rigorous assessment of this compound’s purity and stability in long-term studies?
Basic Research Question
- Forced Degradation Studies : Expose this compound to heat, light, and humidity; monitor degradation via HPLC-MS .
- Storage Protocols : Recommend lyophilized storage at -80°C with desiccants, validated by stability-indicating assays over 6–12 months .
How can predictive modeling improve the design of this compound analogs with enhanced bioactivity?
Advanced Research Question
- QSAR Modeling : Use MOE or RDKit to correlate substituent modifications (e.g., methoxy group position) with tubulin inhibition .
- Fragment-Based Design : Screen fragment libraries against this compound’s core structure to identify synergistic pharmacophores .
- ADMET Prediction : Apply SwissADME or ProTox-II to prioritize analogs with favorable pharmacokinetic profiles .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

